molecular formula C24H46O2 B14342252 Decyl tetradec-9-enoate CAS No. 93676-00-7

Decyl tetradec-9-enoate

Cat. No.: B14342252
CAS No.: 93676-00-7
M. Wt: 366.6 g/mol
InChI Key: PBYDYHUXXGZTBI-UHFFFAOYSA-N
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Description

Decyl tetradec-9-enoate: is an organic compound that belongs to the class of esters It is formed by the esterification of decanol and tetradec-9-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl tetradec-9-enoate can be synthesized through the esterification reaction between decanol and tetradec-9-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the catalyst, and the ester is continuously collected. This method allows for efficient large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions: Decyl tetradec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Tetradec-9-enoic acid.

    Reduction: Decanol and tetradec-9-enol.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

Decyl tetradec-9-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of decyl tetradec-9-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing decanol and tetradec-9-enoic acid. These products can then participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

  • Ethyl tetradec-9-enoate
  • Cetyl myristoleate
  • Tetradec-9-enoic acid icosyl ester

Comparison: Decyl tetradec-9-enoate is unique due to its specific ester linkage between decanol and tetradec-9-enoic acid. Compared to ethyl tetradec-9-enoate, it has a longer alkyl chain, which can influence its physical and chemical properties. Cetyl myristoleate and tetradec-9-enoic acid icosyl ester have different alkyl groups, leading to variations in their applications and reactivity .

Properties

CAS No.

93676-00-7

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

decyl tetradec-9-enoate

InChI

InChI=1S/C24H46O2/c1-3-5-7-9-11-13-14-15-16-18-20-22-24(25)26-23-21-19-17-12-10-8-6-4-2/h9,11H,3-8,10,12-23H2,1-2H3

InChI Key

PBYDYHUXXGZTBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCCCC=CCCCC

Origin of Product

United States

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